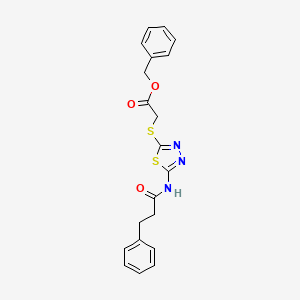

Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

benzyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-17(12-11-15-7-3-1-4-8-15)21-19-22-23-20(28-19)27-14-18(25)26-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFAUBDIDQLHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core.

Amidation: The thiadiazole intermediate is then reacted with 3-phenylpropanoic acid to introduce the phenylpropanamido group.

Thioester Formation: Finally, the compound is esterified with benzyl 2-chloroacetate to yield the target molecule.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The benzyl ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various benzyl ester derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The thiadiazole ring can act as a ligand in metal-catalyzed reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry:

Materials Science: Used in the synthesis of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points : Benzylthio-containing analogs (e.g., 5h, 5m) exhibit moderate melting points (133–136°C), suggesting moderate crystallinity . Ureido-substituted derivatives (e.g., 4g) display higher melting points (263–265°C), likely due to stronger intermolecular hydrogen bonding .

- Yields : Benzylthio derivatives generally show high synthetic yields (85–88%) compared to ethylthio analogs (71.5%) .

Metabolic and Stability Considerations

- The 3-phenylpropanamido chain could enhance metabolic stability relative to shorter-chain amides due to reduced oxidative degradation.

Biological Activity

Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound features a thiadiazole ring, which is known for its pharmacological properties. The synthesis typically involves several steps:

- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

- Amidation : The thiadiazole intermediate is reacted with 3-phenylpropanoic acid to introduce the phenylpropanamido group.

- Thioester Formation : Esterification with benzyl 2-chloroacetate yields the target compound.

The precise mechanism by which this compound exerts its biological effects is not completely elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The thiadiazole ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial activity against various pathogens. This compound is expected to have similar properties due to the presence of the thiadiazole moiety .

- Antitumor Activity : Thiadiazole derivatives have been explored for their potential as anticancer agents. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on tumor cell lines in vitro and in vivo models .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-((5-(2-phenylethylamino)-1,3,4-thiadiazol-2-yl)thio)acetate | Shorter alkyl chain | Moderate antimicrobial activity |

| Benzyl 2-((5-(4-phenylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Longer alkyl chain | Enhanced anti-inflammatory properties |

This table illustrates how variations in substituents can influence both the biological activity and chemical reactivity of thiadiazole derivatives.

Case Studies

Several studies have highlighted the potential applications of thiadiazole-based compounds:

- Antitumor Effects : A study demonstrated that a related thiadiazole compound inhibited cell proliferation in human lymphoma cells and showed efficacy in mouse xenograft models .

- Antimicrobial Efficacy : Research indicated that certain thiadiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit glutaminase (GLS), an enzyme crucial for cancer cell metabolism. In particular, analogs of Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate have been synthesized and evaluated for their ability to inhibit GLS selectively, demonstrating potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Research has shown that compounds similar to this compound can exhibit broad-spectrum antibacterial and antifungal effects. This property makes them candidates for developing new antibiotics .

Case Study 1: GLS Inhibition

A study focused on the synthesis of various thiadiazole-containing compounds demonstrated that certain derivatives of this compound showed IC50 values below 10 μM against GLS. These findings suggest that modifications in the thiadiazole structure can enhance potency and selectivity towards GLS inhibition .

Case Study 2: Antimicrobial Activity Evaluation

Another research effort evaluated the antimicrobial efficacy of thiadiazole derivatives against several bacterial strains. The study found that specific analogs derived from this compound exhibited significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the biological activities of various thiadiazole derivatives related to this compound:

Q & A

Q. Basic

- Elemental analysis : Validates empirical formula and purity .

- Proton NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiadiazole ring vibrations ~1500 cm⁻¹) .

How can researchers optimize reaction yields for derivatives with modified substituents?

Q. Advanced

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety enhance reactivity but may reduce solubility. Use polar aprotic solvents (e.g., DMA) to improve homogeneity .

- Catalyst selection : Anhydrous K₂CO₃ in acetone enhances thioether coupling efficiency compared to NaH, minimizing side reactions .

- Temperature control : Maintaining reflux at 70–80°C during amide formation improves yields (e.g., 59–88% in analogous syntheses) .

What structural modifications enhance cytotoxic activity in thiadiazole derivatives?

Q. Advanced

- Substituent position : Para-methoxy groups on the benzamide ring (e.g., compound 5f in ) improve IC₅₀ values (19.5 μM against SKOV-3 cells) by enhancing membrane permeability .

- Heterocyclic appendages : Adding imidazole or oxadiazole rings (e.g., compound 3a in ) increases π-stacking interactions with biological targets .

- Alkyl vs. aryl chains : Methyl or ethyl groups at the triazole 4-position () optimize actoprotective activity, while phenyl groups reduce efficacy .

How does this compound induce apoptosis in cancer cells?

Q. Advanced

- Apoptosis assays : Acridine orange/ethidium bromide (AO/EB) staining in SKOV-3 cells reveals chromatin condensation and membrane blebbing, confirming programmed cell death .

- Protein regulation : Downregulation of cyclin A2 and CDK1, coupled with upregulation of pro-apoptotic Bax, suggests cell cycle arrest at the G1/S phase .

How can solubility challenges during in vitro assays be addressed?

Q. Methodological

- Co-solvents : Use DMSO (≤0.1% v/v) for initial dissolution, followed by dilution in cell culture media to avoid cytotoxicity .

- Micellar systems : Encapsulation with poloxamers (e.g., Pluronic F-68) improves aqueous solubility for thiadiazole derivatives .

How should contradictory cytotoxicity data across cell lines be interpreted?

Q. Advanced

- Cell-specific sensitivity : Differences in membrane transporter expression (e.g., P-glycoprotein in MOLT-4 vs. SKOV-3) may explain variable IC₅₀ values .

- Structural outliers : Inactive derivatives (e.g., compound 45 in ) often lack electron-donating substituents critical for target binding .

What molecular targets are implicated in this compound’s mechanism?

Q. Advanced

- Enzyme inhibition : Competitive inhibition of α-glucosidase (IC₅₀ = 180.1 μM for analog 5j) via hydrogen bonding with active-site residues (e.g., Asp214) .

- Kinase modulation : Interaction with CDK1 and cdc25c disrupts mitosis, as shown in molecular docking studies .

How can enzyme inhibition kinetics be analyzed for this compound?

Q. Methodological

- Michaelis-Menten plots : Determine inhibition type (e.g., competitive vs. non-competitive) by varying substrate concentrations .

- Docking simulations : Use AutoDock Vina to model interactions with α-glucosidase (PDB ID: 2ZE0), focusing on binding energy (ΔG) and residue contacts .

What strategies improve predictive accuracy in molecular modeling studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.